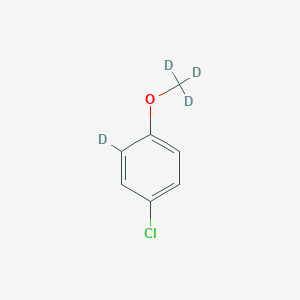
Elmycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elmycin B is a secondary metabolite derived from oxygenated strains of the fungus Streptomyces. It exhibits antibiotic activity against fungi, bacteria, and other gram-positive organisms . The compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Elmycin B is typically produced through the fermentation of Streptomyces species. The fermentation process involves cultivating the bacteria under specific nutrient conditions, either in stationary or submerged aerobic environments . The compound is then isolated and purified from the fermentation broth.
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process includes optimizing the growth conditions of Streptomyces to maximize yield. Post-fermentation, the compound undergoes several purification steps to ensure its purity and potency .
Analyse Des Réactions Chimiques
Types of Reactions: Elmycin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Elmycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and mechanisms.
Biology: Investigated for its interactions with various biological molecules and pathways.
Medicine: Explored for its potential therapeutic uses, particularly as an antibiotic against resistant strains of bacteria.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mécanisme D'action
Elmycin B exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial survival . This mechanism is similar to other aminoglycoside antibiotics, where the compound interferes with the translation process, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Neomycin B: Another aminoglycoside antibiotic with a similar mechanism of action.
Streptomycin: An antibiotic that also targets bacterial ribosomes but has a different structure.
Gentamicin: Another aminoglycoside with a broader spectrum of activity
Uniqueness of Elmycin B: this compound is unique due to its specific structural features and its potent activity against a wide range of gram-positive organisms. Its ability to inhibit protein synthesis makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Propriétés
IUPAC Name |
(1R,2R,4R,7S,11R,19S)-1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-7-5-9-12(11(21)6-7)14-15(22)8-3-2-4-10(20)13(8)17(23)19(14,24)18-16(9)25-18/h2-4,7,14,16-18,20,23-24H,5-6H2,1H3/t7-,14-,16+,17-,18+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVKBCVJGXOKE-UHKOQCFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3C(=O)C4=C(C(C3(C5C2O5)O)O)C(=CC=C4)O)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@H]3C(=O)C4=C([C@@H]([C@]3([C@H]5[C@@H]2O5)O)O)C(=CC=C4)O)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)


![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)
